1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
Description
1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is a pyrrole-derived ketone featuring a 3-methylphenyl substituent at the pyrrole ring’s 4-position and an acetyl group at the 3-position. Pyrroles are known for their electron-rich aromatic systems, enabling diverse reactivity and interactions with biological targets.
Properties
CAS No. |
87388-54-3 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-[4-(3-methylphenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H13NO/c1-9-4-3-5-11(6-9)13-8-14-7-12(13)10(2)15/h3-8,14H,1-2H3 |
InChI Key |
DVMCAOCVIPMJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC=C2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-methylphenylhydrazine with an α,β-unsaturated ketone under acidic conditions can lead to the formation of the desired pyrrole derivative. The reaction typically requires a catalyst such as acetic acid and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Formation of pyrrole derivatives with higher oxidation states.
Reduction: Formation of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanol.
Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of functionalized derivatives.
Scientific Research Applications
1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs, substituent effects, and empirical data from synthesized derivatives. Key differences in substituent positioning, functional groups, and physicochemical properties are highlighted.
Pyrrole-Based Analogs
2.1.1 Substituent Variations on the Phenyl Ring
1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one ():
- Differs by replacing the pyrrole ring with a pyrazole moiety.
- The 4-methylpyrazole substituent enhances lipophilicity compared to the 3-methylphenyl group in the target compound.
- Methyl positioning on the pyrazole ring influences biological activity, suggesting that substituent location is critical for target interactions.
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one ():
- Shares a pyrrole core but includes a benzoyl group and an α,β-unsaturated ketone.
- The extended conjugation system may enhance UV absorption and redox activity, differing from the simpler acetyl group in the target compound.
2.1.2 Functional Group Modifications
- 1-[4-(4,5-Dihydro-1,2-oxazol-3-yl)phenyl]ethan-1-one (): Replaces the pyrrole with a dihydrooxazole ring.
Pyrazole and Piperidine Derivatives
- 1-[4-(Piperidin-1-yl)phenyl]ethan-1-one (): Features a piperidine ring instead of pyrrole. The basic piperidine nitrogen introduces pH-dependent solubility, contrasting with the neutral pyrrole ring. Used as a precursor for enaminone synthesis, indicating higher reactivity toward nucleophilic additions compared to pyrrole derivatives.
1-(1-Methylpyrrolidin-3-yl)ethan-1-one ():
- A saturated pyrrolidine analog.
- The lack of aromaticity reduces conjugation effects, leading to weaker intermolecular interactions but enhanced stability.
Phenyl-Substituted Derivatives
2.3.1 Halogen and Trifluoromethyl Variations
1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one ():
- Fluorine and trifluoromethyl groups increase electronegativity and metabolic stability.
- Positional isomerism (3-fluorophenyl vs. 4-fluorophenyl) affects dipole moments and bioavailability.
- 1-(3-(Methylthio)-4-(trifluoromethyl)phenyl)propan-1-one (): Methylthio and trifluoromethyl groups enhance hydrophobic interactions in biological membranes. The propanone chain lengthens the molecule, altering steric effects compared to acetyl-substituted analogs.
2.3.2 Sulfonyl and Methoxy Modifications
- 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (): Methoxy and sulfonyl groups introduce hydrogen-bonding and polar interactions. Higher melting point (149–151°C) compared to non-sulfonylated analogs due to increased crystallinity.
Data Tables: Key Comparative Properties
Table 1: Structural and Physicochemical Comparisons
Table 2: Substituent Effects on Bioactivity
Biological Activity
1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one, also known as 1-(4-(m-Tolyl)-1H-pyrrol-3-yl)ethanone, is a compound belonging to the pyrrole class, characterized by its unique structural features that include a tolyl group and an ethanone functional group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The molecular formula of 1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is C15H15N, with a molecular weight of approximately 185.24 g/mol. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H15N |
| Molecular Weight | 185.24 g/mol |
| Functional Groups | Pyrrole, Ketone |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Paal-Knorr Synthesis: Involves the reaction of 1,4-dicarbonyl compounds with ammonia or amines under acidic conditions to form the pyrrole ring.
- Substitution Reactions: The attachment of the tolyl group can be accomplished via coupling reactions.
Antimicrobial Properties
Research has indicated that derivatives of pyrrole exhibit significant antimicrobial properties. A study examining various pyrrole-based compounds found that certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with MIC values as low as 0.0039 mg/mL were effective against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A comparative study on pyrrole derivatives highlighted that specific modifications to the pyrrole ring could enhance antimicrobial activity. The following table summarizes the MIC values for selected pyrrole derivatives:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one | 0.025 | Staphylococcus aureus |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Escherichia coli |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.0125 | Bacillus subtilis |
Anticancer Activity
In addition to its antimicrobial properties, there is emerging evidence suggesting that pyrrole derivatives may possess anticancer activities. A study focusing on alkaloids derived from pyrroles indicated that some compounds exhibited cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis .
The biological activity of 1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is thought to be linked to its ability to interact with various biological targets:
- Antimicrobial Mechanism: The presence of the nitrogen atom in the pyrrole ring may facilitate interactions with bacterial cell membranes or enzymes critical for bacterial survival.
- Anticancer Mechanism: The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation or inhibition of specific kinases involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
